molecular formula C22H23N3O4S B2654361 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 899945-41-6

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No. B2654361
CAS RN: 899945-41-6
M. Wt: 425.5
InChI Key: KFWSTZZKUZWMQK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of an acetyl group single-bonded to a nitrogen atom . It also has a thioether linkage, which is a sulfur atom connected to two carbon atoms, and methoxy and ethoxy groups, which are ether groups with one methyl or ethyl group respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazine ring might be formed through a cyclization reaction, while the acetamide group could be introduced through a reaction with acetic anhydride . The thioether linkage could be formed through a nucleophilic substitution reaction involving a thiol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazine ring would likely contribute to the rigidity of the molecule, while the ether and thioether linkages would provide some flexibility .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the pyrazine ring might undergo electrophilic substitution reactions, while the acetamide group could be hydrolyzed to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, it might have a relatively high melting point due to the presence of the pyrazine ring, and it might be soluble in polar solvents due to the presence of the ether and acetamide groups .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide derivatives, have shown significant antioxidant activity through various in vitro assays, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and ferric reducing antioxidant power (FRAP) tests. The study highlights the effect of hydrogen bonding on the self-assembly process, resulting in 1D and 2D supramolecular architectures, thereby suggesting potential applications in designing antioxidant agents (Chkirate et al., 2019).

Chemoselective Acetylation and Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial intermediate for antimalarial drugs, has been optimized using immobilized lipase (Novozym 435) as the catalyst. This process highlights the potential of utilizing specific acetamide derivatives in the synthesis of pharmaceutical compounds through enzymatic methods, which are crucial for the development of more efficient and selective drug synthesis pathways (Magadum & Yadav, 2018).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. Its biological activity would likely depend on how it interacts with biological molecules, which in turn would depend on its specific structure and functional groups .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it might be interesting to explore its potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-19-10-6-17(7-11-19)25-13-12-23-21(22(25)27)30-15-20(26)24-14-16-4-8-18(28-2)9-5-16/h4-13H,3,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWSTZZKUZWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

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